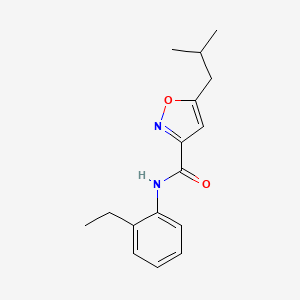![molecular formula C11H18N2O2S B5505546 DIMETHYL({[4-(PROPAN-2-YL)PHENYL]SULFAMOYL})AMINE](/img/structure/B5505546.png)
DIMETHYL({[4-(PROPAN-2-YL)PHENYL]SULFAMOYL})AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DIMETHYL({[4-(PROPAN-2-YL)PHENYL]SULFAMOYL})AMINE is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfamoyl group attached to a dimethylamine moiety, with a 4-(propan-2-yl)phenyl substituent. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL({[4-(PROPAN-2-YL)PHENYL]SULFAMOYL})AMINE typically involves the reaction of 4-(propan-2-yl)aniline with dimethylamine and a sulfamoylating agent. One common method includes the use of chlorosulfonic acid as the sulfamoylating agent, which reacts with 4-(propan-2-yl)aniline to form the intermediate sulfonamide. This intermediate is then treated with dimethylamine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.
化学反应分析
Types of Reactions
DIMETHYL({[4-(PROPAN-2-YL)PHENYL]SULFAMOYL})AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学研究应用
DIMETHYL({[4-(PROPAN-2-YL)PHENYL]SULFAMOYL})AMINE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of DIMETHYL({[4-(PROPAN-2-YL)PHENYL]SULFAMOYL})AMINE involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
DIMETHYL({[3-METHYL-4-(PROPAN-2-YL)PHENYL]SULFAMOYL})AMINE: Similar structure but with a methyl group at the 3-position.
DIMETHYL({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL})AMINE: Contains a carbamoyl group instead of a sulfamoyl group.
Uniqueness
DIMETHYL({[4-(PROPAN-2-YL)PHENYL]SULFAMOYL})AMINE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the sulfamoyl group allows for unique interactions with biological targets, differentiating it from similar compounds with different functional groups.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
1-(dimethylsulfamoylamino)-4-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-9(2)10-5-7-11(8-6-10)12-16(14,15)13(3)4/h5-9,12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJJCQFKJWBDOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5505472.png)


![1,3-DIMETHYL-7-PHENYL-8-PROPYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B5505487.png)
![2-butyl-8-[(2-oxo-1(2H)-pyridinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505489.png)
![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(propylthio)acetyl]-3-pyrrolidinyl}acetamide](/img/structure/B5505494.png)
![N-cyclohexyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5505506.png)
![3-(2-ethylbutyl)-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5505528.png)
![N-(1-PROPYL-1H-1,2,3,4-TETRAAZOL-5-YL)-N-[2-(2-THIENYLMETHOXY)BENZYL]AMINE](/img/structure/B5505531.png)
![(1R,5R)-N,N-dimethyl-6-[(1-methylimidazol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5505543.png)
![Propan-2-yl 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate](/img/structure/B5505558.png)

![2,4-dichloro-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}benzohydrazide](/img/structure/B5505571.png)
